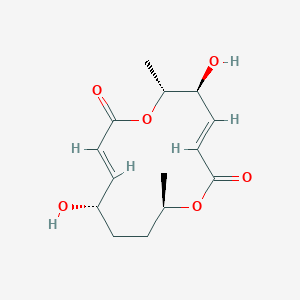
(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
Descripción general
Descripción
Clonostachydiol is a macrodiolide. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Photochemical Rearrangements
One application involves the study of photochemical rearrangements, such as those observed in bicyclo[3,3,1]nona-3,7-diene-2,6-diones, which undergo photochemical transformations to produce triasteranediones and dihydrocoumarins through successive 1,2-acyl shifts or a 1,5-acyl shift. These processes elucidate the mechanistic pathways and potential applications in synthesizing complex organic structures from simpler precursors (Knott & Mellor, 1972).
Synthesis of Complex Organic Compounds
The compound's relevance is also evident in the synthesis of structurally related compounds, such as 6,13-Dihydroxyimino-5,12-Dimethyl-7,14-Dioxo-1,4,8,11-Tetraazacyclotetradeca-4,11-Diene, prepared through condensation reactions. This highlights the compound's utility in constructing complex macrocyclic structures with potential applications in material science and pharmaceuticals (Lin, 1993).
Structural and Spectroscopic Analysis
In the realm of structural and spectroscopic analysis, the investigation of compounds like colletodiol, which shares structural similarities, provides insights into their biosynthetic pathways and structural determinations through nuclear magnetic resonance (NMR) spectroscopy. This area of research is crucial for understanding the molecular architecture and functional properties of organic compounds (Lunnon & Macmillan, 1976).
Chemical Behavior and Reactions
The study of the chemical behavior of related compounds in various reactions, such as the electrochemical reduction leading to the synthesis of substituted barbaralanes, showcases the versatility and reactivity of these complex structures. Understanding these reactions can lead to novel synthetic pathways and applications in organic synthesis (Mellor, Pons, & Stibbard, 1981).
Mecanismo De Acción
Clonostachydiol, also known as (3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione, is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . This article will explore the mechanism of action of Clonostachydiol, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It is known to exhibit anthelmintic activity , suggesting that it likely interacts with biological targets associated with parasitic worms.
Mode of Action
Its anthelmintic activity suggests that it may interact with its targets to disrupt the normal functioning of parasitic worms .
Biochemical Pathways
Given its anthelmintic activity, it is plausible that it interferes with essential biochemical pathways in parasitic worms, leading to their death or expulsion .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Clonostachydiol are not well-studied. These properties are crucial for understanding the bioavailability of the compound and its overall pharmacological effect. Future research should focus on elucidating these properties to better understand the compound’s therapeutic potential .
Result of Action
Its anthelmintic activity suggests that it likely induces molecular and cellular changes in parasitic worms that lead to their death or expulsion .
Action Environment
Factors such as temperature, ph, and the presence of other biological or chemical agents could potentially influence its activity .
Propiedades
IUPAC Name |
(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVNIYICRYPPEB-RVEWEFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017523 | |
| Record name | Clonostachydiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147317-35-9 | |
| Record name | Clonostachydiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147317359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clonostachydiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



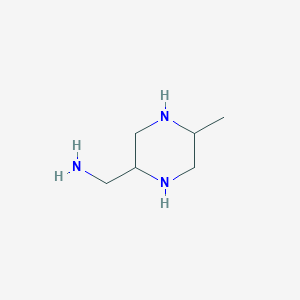


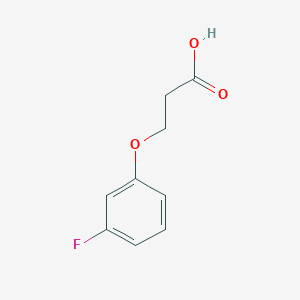
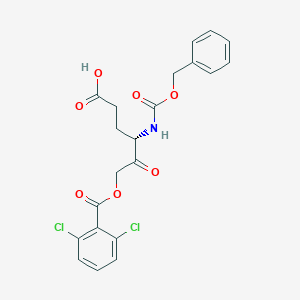


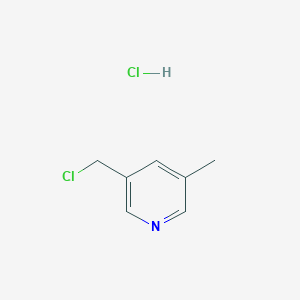

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
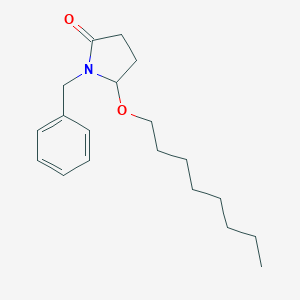

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
